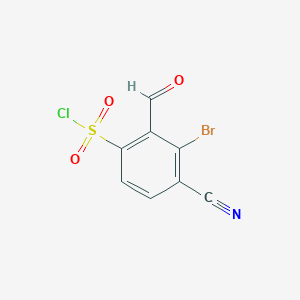
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Vue d'ensemble
Description
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride (3-BCFBC) is a unique synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of chemical reactions. This compound has been used for a variety of purposes, including the synthesis of other compounds, the study of the mechanism of action of certain compounds, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a tool for studying the mechanism of action of certain compounds. It has also been used in the study of biochemical and physiological effects, and has been used for the study of drug resistance.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is not well understood. It is known to be a highly reactive compound, and it is believed that it reacts with other molecules in a complex series of reactions. These reactions are thought to involve the formation of an intermediate compound, which then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride are not well understood. However, it has been shown to be toxic to certain cells and organisms, and to cause changes in the levels of certain enzymes and proteins. It has also been shown to inhibit the growth of certain bacteria, and to have an effect on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in lab experiments has several advantages. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. It is also relatively inexpensive and can be easily obtained. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with care, and it may cause unwanted side effects in certain organisms or cells.
Orientations Futures
The use of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in scientific research is still in its early stages. There are a number of potential future directions for research, including the development of new synthesis methods, the study of the mechanism of action of the compound, and the study of its biochemical and physiological effects. Additionally, further research into the advantages and limitations of using 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in lab experiments could be beneficial. Finally, further research into the potential applications of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in drug development and other areas of research could lead to new and innovative uses for this compound.
Propriétés
IUPAC Name |
3-bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNMIPEZOSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)



amine hydrochloride](/img/structure/B1484865.png)



![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

